Methyl(prop-2-en-1-yl)phosphinic isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(prop-2-en-1-yl)phosphinic isocyanate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinic acid group, an isocyanate group, and a methyl group attached to a prop-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(prop-2-en-1-yl)phosphinic isocyanate typically involves the reaction of a phosphinic acid derivative with an isocyanate precursor. One common method is the reaction of methyl(prop-2-en-1-yl)phosphinic acid with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reactants and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl(prop-2-en-1-yl)phosphinic isocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Amine derivatives.
Substitution: Urea derivatives.
Scientific Research Applications
Methyl(prop-2-en-1-yl)phosphinic isocyanate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein modification.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl(prop-2-en-1-yl)phosphinic isocyanate involves the interaction of its isocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby altering their function. The phosphinic acid group can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl(prop-2-en-1-yl)phosphinic acid
- Methyl(prop-2-en-1-yl)phosphonic acid
- Methyl(prop-2-en-1-yl)phosphine oxide
Uniqueness
Methyl(prop-2-en-1-yl)phosphinic isocyanate is unique due to the presence of both a phosphinic acid group and an isocyanate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
113419-13-9 |
---|---|
Molecular Formula |
C5H8NO2P |
Molecular Weight |
145.10 g/mol |
IUPAC Name |
3-[isocyanato(methyl)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C5H8NO2P/c1-3-4-9(2,8)6-5-7/h3H,1,4H2,2H3 |
InChI Key |
TZFSZTLOHRJIPT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CC=C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.